

Application of RP101075 in Systemic Lupus Erythematosus Research

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Compound of Interest

Compound Name: RP101075

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

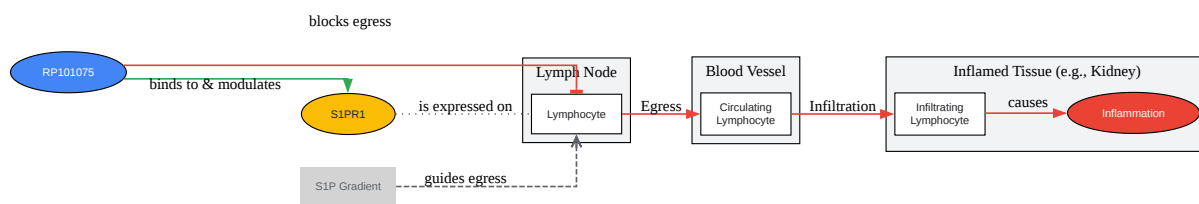
Introduction

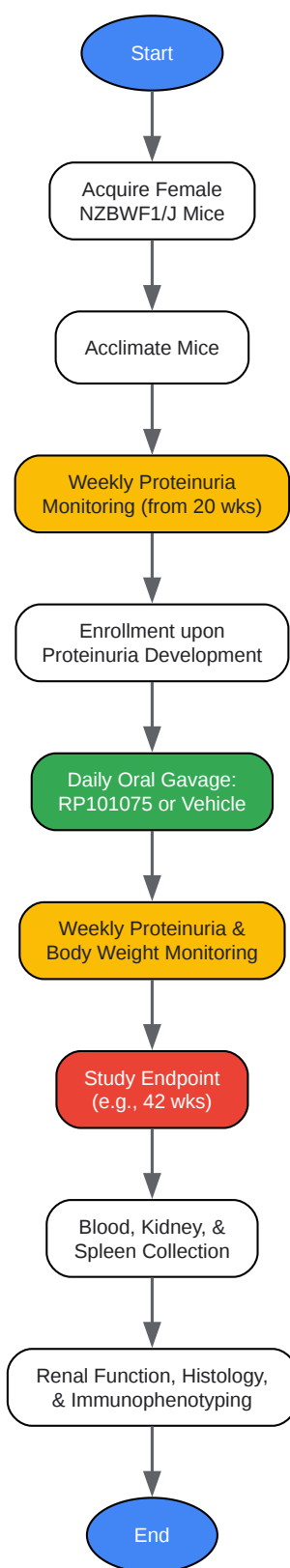
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Recent research has focused on more targeted therapeutic approaches. **RP101075**, the active metabolite of Ozanimod, is a selective and potent modulator of the sphingosine 1-phosphate receptor 1 (S1PR1) and receptor 5 (S1PR5). Modulation of S1PR1 is known to regulate lymphocyte trafficking, preventing the migration of pathogenic lymphocytes from lymphoid organs to sites of inflammation. This document provides detailed application notes and protocols for the use of **RP101075** in preclinical SLE research, based on studies in the NZBWF1 mouse model of lupus nephritis.

Mechanism of Action

RP101075 exerts its therapeutic effects in SLE models primarily through the modulation of S1P receptors. By acting as a functional antagonist of S1PR1, it internalizes the receptor on lymphocytes, thereby preventing their egress from lymph nodes in response to the S1P gradient. This sequestration of lymphocytes, including autoreactive B and T cells, reduces their infiltration into target organs like the kidneys, thus mitigating inflammation and tissue damage.

[1][2][3] Additionally, **RP101075** has been shown to reduce the number of plasmacytoid dendritic cells (pDCs), a key source of type I interferons which play a central role in SLE pathogenesis.[1][2]





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References

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- 2. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
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